

# "Antifungal agent 123" for agricultural antifungal research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antifungal agent 123

Cat. No.: B15610045

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## Application Notes & Protocols: Antifungal Agent 123

Product Name: **Antifungal Agent 123** Chemical Class: Methoxyacrylate Strobilurin Analogue (QoI Fungicide) CAS Number: 131860-33-8 (Analogue Reference)

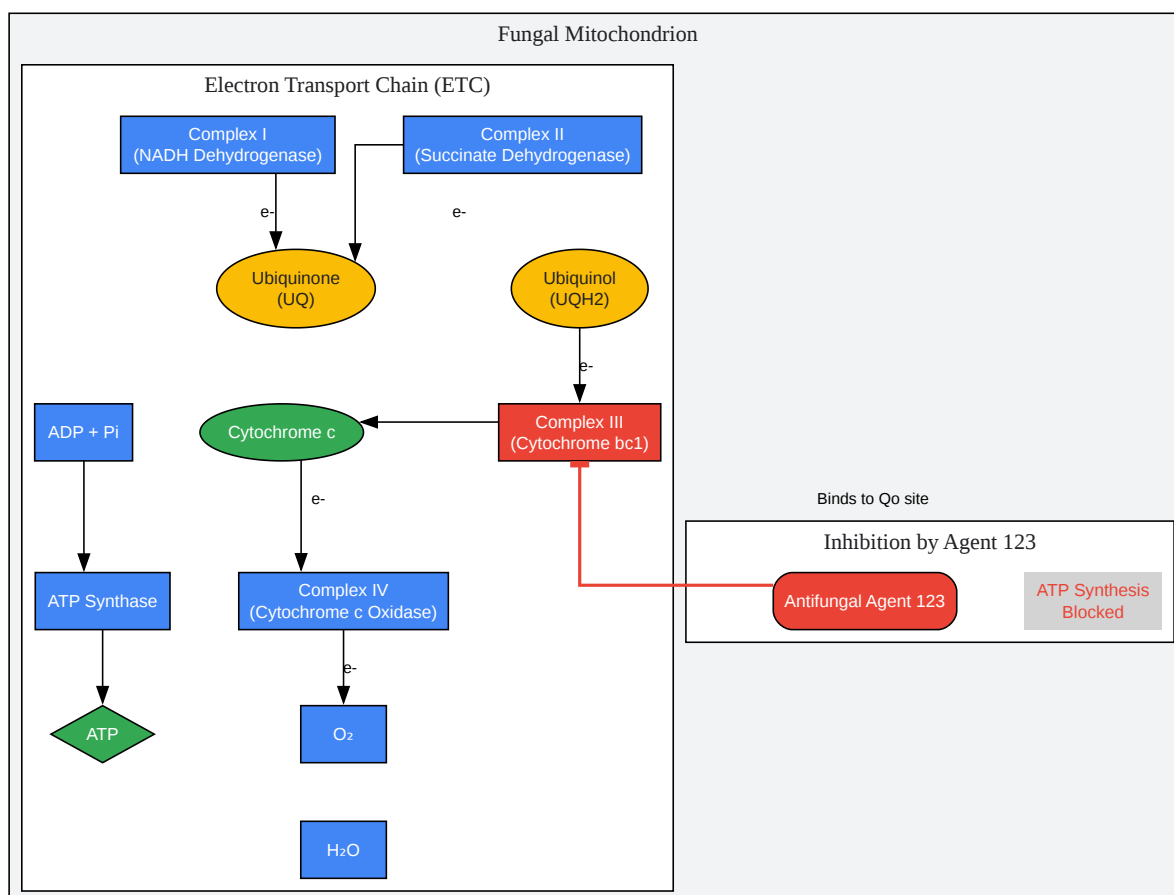
## Introduction

**Antifungal Agent 123** is a broad-spectrum, systemic fungicide developed for the control of a wide range of fungal diseases in agricultural crops. As a member of the strobilurin class, it offers protectant, curative, and translaminar properties, ensuring comprehensive protection of plant tissues.<sup>[1][2]</sup> Its mode of action involves the inhibition of fungal mitochondrial respiration, a highly specific and effective mechanism for controlling pathogenic fungi across various taxonomic classes, including Ascomycetes, Basidiomycetes, and Oomycetes.<sup>[1][2]</sup> This document provides researchers, scientists, and drug development professionals with detailed technical data and standardized protocols for evaluating the efficacy and application of **Antifungal Agent 123**.

## Mechanism of Action

**Antifungal Agent 123** acts as a potent Quinone outside Inhibitor (QoI).<sup>[1]</sup> The agent specifically binds to the Qo site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of fungal cells.<sup>[2][3]</sup> This binding action competitively blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the synthesis of adenosine triphosphate (ATP).<sup>[1][4]</sup> The disruption of the energy supply leads to

the cessation of essential cellular processes, such as spore germination and mycelial growth, ultimately resulting in fungal cell death.[2] Its high specificity for the fungal mitochondrial complex ensures minimal impact on the host plant's physiological processes.[5]



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**Caption:** Mechanism of action of **Antifungal Agent 123**.

## In Vitro Efficacy Data

The antifungal activity of Agent 123 has been quantified against a panel of significant agricultural fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that completely inhibits visible growth, was determined using standardized broth microdilution methods.<sup>[6]</sup>

Fungal Pathogen	Common Disease	Host Crop(s)	MIC Range (µg/mL)
Botrytis cinerea	Gray Mold	Grapes, Strawberry	0.05 - 0.2
Puccinia triticina	Leaf Rust	Wheat	0.1 - 0.5
Alternaria solani	Early Blight	Tomato, Potato	0.2 - 1.0
Fusarium graminearum	Fusarium Head Blight	Wheat, Maize	0.5 - 2.0
Rhizoctonia solani	Sheath Blight	Rice	1.0 - 5.0
Plasmopara viticola	Downy Mildew	Grapes	0.02 - 0.1
Cercospora zeae-maydis	Gray Leaf Spot	Maize	0.1 - 0.8

Note: Data presented is representative of strobilurin-class fungicides and should be confirmed for specific isolates. Resistance may vary.

## Experimental Protocols

### Protocol: In Vitro Antifungal Susceptibility via Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **Antifungal Agent 123** against filamentous fungi, adapted from Clinical and Laboratory

Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7][8]

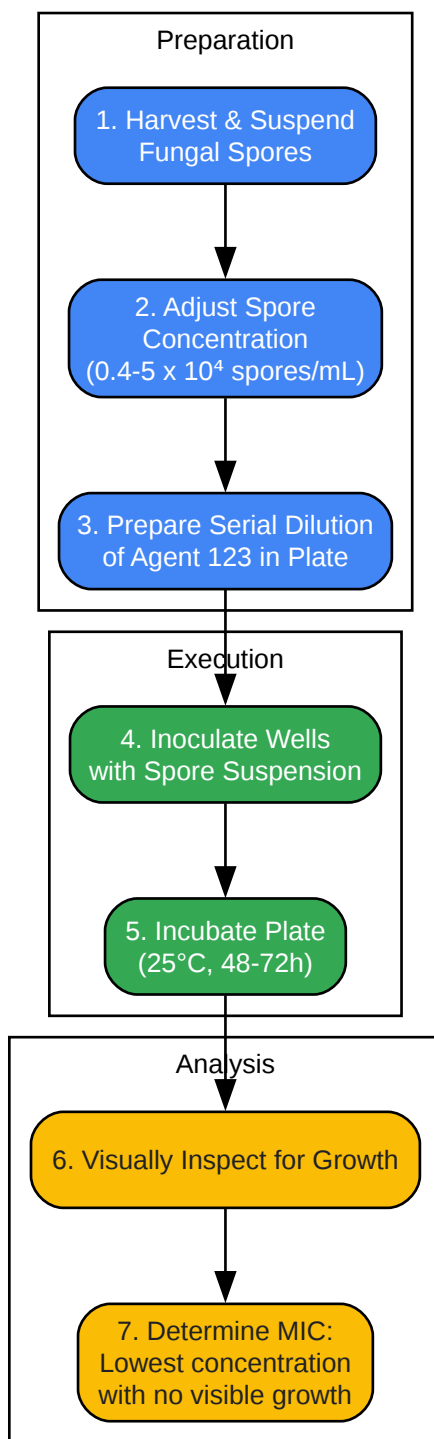
#### 4.1.1 Materials

- **Antifungal Agent 123** stock solution (1 mg/mL in DMSO)
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolate, cultured on Potato Dextrose Agar (PDA)
- RPMI-1640 liquid medium (with L-glutamine, without bicarbonate, buffered with MOPS)
- Sterile distilled water with 0.05% Tween 80
- Spectrophotometer or hemocytometer
- Incubator (25°C)

#### 4.1.2 Procedure

- Inoculum Preparation:
  - Harvest fungal conidia from a 7-10 day old PDA culture by flooding the plate with sterile 0.05% Tween 80 solution.
  - Gently scrape the surface with a sterile loop to dislodge spores.
  - Transfer the spore suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
  - Adjust the final spore concentration to  $0.4 \times 10^4$  to  $5 \times 10^4$  conidia/mL using a spectrophotometer or hemocytometer.[6] This suspension is the working inoculum.
- Plate Preparation:
  - Prepare a 2x working stock of **Antifungal Agent 123** in RPMI-1640 medium.

- Perform 2-fold serial dilutions of the agent directly in the 96-well plate. Add 100  $\mu$ L of RPMI-1640 to wells 2-11. Add 200  $\mu$ L of the 2x agent stock to well 1.
- Transfer 100  $\mu$ L from well 1 to well 2, mix, and continue this serial dilution across to well 10. Discard 100  $\mu$ L from well 10.
- Well 11 serves as the growth control (no agent). Well 12 serves as the sterility control (medium only).
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the working fungal inoculum to wells 1-11. The final volume in each well is 200  $\mu$ L.
  - Seal the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
- Reading Results:
  - The MIC is determined as the lowest concentration of **Antifungal Agent 123** at which there is no visible growth compared to the control well.



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**Caption:** Workflow for MIC determination via broth microdilution.

## Protocol: Spore Germination Inhibition Assay

This protocol assesses the ability of **Antifungal Agent 123** to prevent the germination of fungal spores, a key measure of its protective (preventive) activity.[9]

#### 4.2.1 Materials

- **Antifungal Agent 123** stock solution
- Fungal spore suspension ( $1 \times 10^5$  spores/mL in sterile water)
- Potato Dextrose Broth (PDB) or a minimal germination medium
- Sterile microscope slides and coverslips
- Microscope

#### 4.2.2 Procedure

- Prepare different concentrations of **Antifungal Agent 123** (e.g., 0.01, 0.1, 1, 10  $\mu\text{g/mL}$ ) in PDB. Include a no-agent control.
- Mix equal volumes (e.g., 50  $\mu\text{L}$ ) of the spore suspension and each agent concentration in separate sterile microfuge tubes.
- Pipette a 20  $\mu\text{L}$  aliquot from each mixture onto a separate sterile microscope slide. Cover with a coverslip.
- Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 25°C for 6-24 hours. The incubation time depends on the typical germination time of the fungal species.
- After incubation, observe at least 100 spores per slide under a microscope (400x magnification).
- A spore is considered germinated if the germ tube is at least half the length of the spore.
- Calculate the percentage of germination inhibition for each concentration relative to the untreated control.

## Protocol: In Planta Efficacy (Detached Leaf Assay)

This assay evaluates the fungicide's performance on plant tissue, providing a more applied measure of its protective and curative properties.

### 4.3.1 Materials

- Healthy, young leaves from the target host plant
- **Antifungal Agent 123** spray solution at various concentrations
- Fungal spore suspension ( $1 \times 10^5$  spores/mL)
- Petri dishes or clear plastic boxes with moist filter paper (humid chambers)
- Atomizer or small spray bottle

### 4.3.2 Procedure

- Protective Assay:
  - Excise leaves and place them adaxial side up in the humid chambers.
  - Spray the leaves evenly with the different concentrations of **Antifungal Agent 123** solution until runoff. Include a water-only control.
  - Allow the leaves to dry for 2-4 hours.
  - Inoculate the leaves by placing a 10  $\mu$ L droplet of the fungal spore suspension onto the leaf surface.
  - Incubate at an appropriate temperature and light cycle for the pathogen (e.g., 22°C with a 12h light/dark cycle) for 5-7 days.
- Curative Assay:
  - Inoculate the leaves with the fungal spore suspension first.
  - Incubate for 24 hours to allow for infection to begin.

- Apply the **Antifungal Agent 123** solutions as described above.
- Continue incubation for another 4-6 days.
- Assessment:
  - Evaluate disease severity by measuring the diameter of the resulting lesions or by using a disease severity rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
  - Calculate the percentage of disease control for each treatment relative to the infected, untreated control.

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